AC-4-248
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H24ClN3O |
|---|---|
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
N-[3-(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propyl]butanamide |
InChI |
InChI=1S/C18H24ClN3O/c1-2-4-18(23)20-8-3-9-22-10-7-14-15-11-13(19)5-6-16(15)21-17(14)12-22/h5-6,11,21H,2-4,7-10,12H2,1H3,(H,20,23) |
InChI-Schlüssel |
AUJJZIKBHNXABX-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AC-4-248
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
AC-4-248 is an atypical, non-competitive inhibitor of the dopamine (B1211576) transporter (DAT). Its unique mechanism of action distinguishes it from typical DAT inhibitors like cocaine. Structural and functional studies have revealed that this compound binds to the orthosteric (central) binding site of the transporter, locking it in an outward-open conformation. This action non-competitively inhibits dopamine reuptake and also reduces the potency of cocaine's inhibitory effects on the DAT.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the in vitro activity of this compound.
Table 1: Inhibitory Potency of this compound against Monoamine Transporters
| Transporter | IC50 (μM) | Species | Assay Type |
| Human Dopamine Transporter (hDAT) | 45.5 | Human | Dopamine Uptake Inhibition |
| Human Serotonin Transporter (hSERT) | 96.2 | Human | Serotonin Uptake Inhibition |
| Human Norepinephrine Transporter (hNET) | 250 | Human | Norepinephrine Uptake Inhibition |
Data sourced from commercially available information on this compound.[1]
Table 2: Kinetic Parameters of Dopamine Uptake by hDAT in the Presence of this compound
| Condition | Vmax (relative units) | Km for Dopamine (μM) | Inhibition Type |
| Vehicle | Baseline | No significant change | - |
| This compound (64 μM) | Decreased | No significant change | Non-competitive |
This data is derived from dopamine uptake inhibition assays in hDAT transfected COS-7 cells, as described in the study by Pedersen et al. (2024).
Experimental Protocols
Dopamine Uptake Inhibition Assay in hDAT-transfected COS-7 Cells
This protocol is based on methodologies described for characterizing dopamine transporter function.[2][3][4][5]
Objective: To determine the inhibitory potency (IC50) and mechanism of inhibition of this compound on the human dopamine transporter (hDAT).
Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are transiently transfected with a plasmid encoding hDAT using a suitable transfection reagent.
Dopamine Uptake Assay:
-
Cell Plating: Transfected COS-7 cells are seeded into 96-well plates at a density that allows for approximately 80% confluency on the day of the assay.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1).
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with the assay buffer. The cells are then pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 20 minutes) at room temperature.
-
Initiation of Uptake: Dopamine uptake is initiated by adding a solution containing a fixed concentration of [³H]-dopamine (e.g., 50 nM) to each well.
-
Incubation: The incubation is carried out for a short period (e.g., 10 minutes) at room temperature to ensure measurement of the initial rate of uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]-dopamine.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., nomifensine) and subtracted from all measurements. The IC50 value for this compound is calculated by fitting the concentration-response data to a sigmoidal dose-response curve. For kinetic analysis, the assay is repeated with varying concentrations of [³H]-dopamine in the presence and absence of a fixed concentration of this compound to determine Vmax and Km.
Signaling Pathways and Mechanism of Action
Direct Inhibition of Dopamine Transporter
The primary mechanism of action of this compound is the direct, non-competitive inhibition of the dopamine transporter (DAT). By binding to the transporter, this compound stabilizes it in an outward-open conformation, preventing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1] This leads to an increase in the extracellular concentration and residence time of dopamine.
Caption: this compound non-competitively inhibits the dopamine transporter (DAT).
Modulation of Dopamine Signaling
The inhibition of DAT by this compound has downstream consequences on dopamine signaling pathways. Increased extracellular dopamine levels lead to enhanced activation of postsynaptic dopamine receptors. The regulation of DAT itself is a complex process involving several intracellular signaling cascades, including those mediated by Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), Ca2+/calmodulin-dependent protein kinase II (CAMKII), and Protein Kinase A (PKA). While this compound does not directly target these kinases, its alteration of dopamine homeostasis can indirectly influence these regulatory pathways over time.
Caption: Regulatory pathways influencing Dopamine Transporter (DAT) function.
Experimental Workflow
The following diagram outlines the general workflow for characterizing the mechanism of action of a novel DAT inhibitor like this compound.
Caption: Workflow for characterizing a novel DAT inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Technical Guide: The Molecular Target of AC-4-248
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the molecular target of the compound AC-4-248. It is established that this compound is an atypical, non-competitive inhibitor of the dopamine (B1211576) transporter (DAT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1][2][3][4] This guide consolidates the available quantitative data, details the experimental methodologies used for target identification and characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Primary Molecular Target: Dopamine Transporter (DAT)
The primary molecular target of this compound is the dopamine transporter (DAT).[1][3] DAT is a crucial plasma membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[2][3] By inhibiting DAT, psychostimulants like cocaine and amphetamine increase extracellular dopamine levels, which is linked to their abuse potential.[2] this compound distinguishes itself by acting as an atypical, non-competitive inhibitor, which has been shown to reduce the potency of cocaine in inhibiting DAT.[1][4] This suggests a potential therapeutic avenue for substance use disorders with a reduced risk of abuse.[2]
Structural studies have revealed that this compound binds to the central substrate-binding site of DAT, specifically overlapping with subsite C, and locks the transporter in an outward-open conformation.[2][4]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against several SLC6 family transporters and different variants of the human dopamine transporter (hDAT). The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Inhibitory Profile of this compound against Human SLC6 Transporters [1][4][5]
| Transporter | IC50 (μM) | 95% Confidence Interval |
| hDAT (human Dopamine Transporter) | 45.5 | 43.9, 47.1 |
| hSERT (human Serotonin (B10506) Transporter) | 96.2 | 91.6, 101 |
| hNET (human Norepinephrine (B1679862) Transporter) | 250 | 161, 313 |
Table 2: Inhibitory Profile of this compound against Wild-Type and Mutant hDAT [2]
| hDAT Variant | IC50 (μM) | 95% Confidence Interval |
| Wild-Type (WT) | 64.01 | 62.43, 65.03 |
| F155Y Mutant | 18.24 | 12.76, 20.58 |
| F320Y Mutant | 22.05 | 20.65, 23.35 |
| W84C Mutant | 9.108 | 7.688, 10.30 |
Experimental Protocols
The identification and characterization of this compound's target involved several key experimental methodologies.
Dopamine Uptake Inhibition Assay
This assay was employed to determine the inhibitory effect of this compound on the function of dopamine transporters.
-
Cell Line: COS-7 cells were transfected with plasmids encoding for human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).[2][4]
-
Procedure:
-
Transfected cells were cultured to allow for transporter expression.
-
Cells were incubated with varying concentrations of the inhibitor, this compound.
-
Radiolabeled dopamine ([³H]DA) was added to the cells.
-
After a defined incubation period, the uptake of [³H]DA was terminated.
-
The amount of radioactivity taken up by the cells was measured using a scintillation counter.
-
-
Data Analysis: The IC50 values, representing the concentration of this compound required to inhibit 50% of the dopamine uptake, were calculated from concentration-response curves.[4] To determine the mode of inhibition, dopamine uptake was measured at a fixed concentration of this compound (64 μM) across a range of dopamine concentrations. A decrease in the maximum velocity (Vmax) with no significant change in the Michaelis constant (Km) indicated non-competitive inhibition.[4]
Thermal Stability Assay
This assay was used to confirm the direct binding of this compound to the dopamine transporter.
-
Principle: The binding of a ligand to a protein can increase its thermal stability.
-
Procedure:
-
A minimal functional construct of the Drosophila dopamine transporter (dDATTS) was used.
-
The purified transporter was incubated with and without this compound.
-
The samples were subjected to a temperature gradient.
-
The unfolding of the protein was monitored using techniques such as differential scanning fluorimetry.
-
-
Outcome: An increase in the melting temperature of dDATTS in the presence of this compound confirmed a direct binding interaction.[4]
Visualizations
Signaling Pathway
Caption: Dopaminergic signaling pathway and the inhibitory action of this compound on DAT.
Experimental Workflow
Caption: Workflow for the identification and characterization of this compound's target.
Logical Relationship
Caption: Logical relationship between this compound, its target, and downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. InvivoChem [invivochem.com]
- 4. Cryo-EM structure of the dopamine transporter with a novel atypical non-competitive inhibitor bound to the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
AC-4-248 discovery and development
An In-Depth Technical Guide to the Discovery and Development of AB248 (Etakafusp Alfa)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB248, also known as etakafusp alfa, is a novel investigational immunotherapy developed by Asher Biotherapeutics, designed to selectively activate CD8+ T cells, the primary drivers of anti-tumor immunity. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of AB248. The core of AB248's design is a proprietary cis-targeting platform that enables the specific delivery of an attenuated interleukin-2 (B1167480) (IL-2) mutein to CD8+ T cells, thereby aiming to overcome the toxicity and pleiotropic effects of high-dose IL-2 therapy. Preclinical data have demonstrated AB248's potent anti-tumor activity and favorable safety profile, leading to its advancement into clinical trials for the treatment of solid tumors.
Introduction
Interleukin-2 (IL-2) is a cytokine that plays a crucial role in the proliferation and activation of various immune cells. While high-dose IL-2 therapy has shown durable complete responses in some cancer patients, its broad activity on multiple cell types, including regulatory T cells (Tregs) and natural killer (NK) cells, leads to severe toxicities and immunosuppressive effects, limiting its therapeutic window.[1] AB248 was engineered to address these limitations by selectively targeting CD8+ T cells, which are critical for anti-tumor efficacy.[1] This is achieved through a "cis-targeting" approach, where a molecule is designed to engage two targets on the same cell for activation.[1] AB248 is a fusion protein composed of a high-affinity anti-CD8β antibody and a modified IL-2 (mutein) with reduced affinity for its receptors.[2][3] This design ensures that the IL-2 signal is preferentially delivered to CD8+ T cells.
Discovery and Molecular Design
The development of AB248 was guided by the goal of creating a highly selective CD8+ T cell agonist. This was accomplished by:
-
Targeting CD8β: The antibody component of AB248 specifically targets the CD8β chain of the CD8 co-receptor, which is exclusively expressed on CD8+ T cells.[4] This provides a high degree of specificity.
-
Attenuated IL-2 Mutein: The IL-2 portion of AB248 is an engineered mutein with abrogated binding to the high-affinity IL-2 receptor alpha chain (CD25) and reduced affinity for the beta (CD122) and gamma (CD132) chains.[4][5] This attenuation of IL-2 activity is critical to prevent off-target activation of other immune cells that express IL-2 receptors, such as Tregs and NK cells.[5]
-
Cis-Targeting Mechanism: The fusion of the anti-CD8β antibody to the IL-2 mutein creates a molecule that requires binding to both CD8β and the IL-2 receptor complex on the same cell to elicit a potent signal.[3][6] This avidity-driven activation in cis allows for highly selective and potent stimulation of CD8+ T cells.[5]
Mechanism of Action
AB248's mechanism of action is centered on the selective activation and expansion of CD8+ T cells. Upon administration, the anti-CD8β antibody component of AB248 binds to CD8+ T cells. This binding localizes the attenuated IL-2 mutein in close proximity to the IL-2 receptors on the same cell. The increased local concentration of the IL-2 mutein facilitates its binding to the IL-2Rβγ complex, leading to the activation of the downstream JAK-STAT signaling pathway, primarily through STAT5 phosphorylation.[7] This signaling cascade promotes the proliferation, survival, and effector function of CD8+ T cells, ultimately enhancing their ability to recognize and eliminate tumor cells.[1][7] By avoiding significant activation of Tregs and NK cells, AB248 is designed to minimize immunosuppression and reduce the risk of systemic toxicities associated with conventional IL-2 therapies.[6][8]
Preclinical Development
The preclinical development of AB248 has been extensive, involving in vitro studies with human and murine cells, in vivo studies in various mouse tumor models, and safety and pharmacodynamic studies in non-human primates (cynomolgus monkeys).
In Vitro Studies
In vitro experiments have consistently demonstrated the high selectivity of AB248 for CD8+ T cells.
-
Selective Activation: In pSTAT5 assays using human peripheral blood mononuclear cells (PBMCs), AB248 showed an approximately 1,000-fold preference for the activation of CD8+ T cells over NK cells and Tregs.[9]
-
Proliferation: AB248 selectively induced the proliferation of CD8+ T cells, as measured by Ki-67 expression, with minimal impact on other immune cell populations.[4]
-
Cytokine Production: AB248 was shown to augment the production of effector cytokines, such as interferon-gamma (IFNγ), in CD8+ T cells that also received a T cell receptor (TCR) signal.[9][10] Importantly, AB248 did not induce significant inflammatory cytokine release from PBMCs, a concern with other IL-2 therapies.[5][9]
In Vivo Studies (Murine Models)
Studies using a murine surrogate of AB248 (muAB248) in various syngeneic mouse tumor models have shown potent anti-tumor activity.
-
Monotherapy Efficacy: A single dose of muAB248 resulted in complete tumor rejection in a high percentage of mice in the MC38 colon adenocarcinoma model and demonstrated superior efficacy compared to a "not-α" IL-2.[11][12]
-
Combination Therapy: muAB248 showed marked synergy with anti-PD-1 therapy in the B16F10 melanoma model, leading to robust tumor control.[12]
-
Enhanced CD8+ T Cell Infiltration: Treatment with muAB248 led to a significant expansion of various CD8+ T cell subsets within the tumor microenvironment, including stem-like, effector, and memory CD8+ T cells.[8]
-
Favorable Safety Profile: Efficacious doses of muAB248 did not cause body weight loss in mice, a common indicator of toxicity with other IL-2 therapies.[8][12]
Non-Human Primate Studies
Studies in cynomolgus monkeys were conducted to assess the pharmacodynamics and safety of AB248.
-
Selective CD8+ T Cell Expansion: Repeat doses of AB248 led to a selective and dose-dependent expansion of CD8+ T cells by up to 20-fold, with minimal effects on NK cells and Tregs.[3][8]
-
Safety and Tolerability: AB248 was generally well-tolerated at doses up to 1 mg/kg, with no adverse findings in histopathology or clinical pathology.[5][8]
Quantitative Data Summary
Table 1: In Vitro Selectivity of AB248
| Assay | Cell Type | Selectivity (Fold Preference for CD8+ T cells) | Reference |
| pSTAT5 Activation | NK cells | ~1000-fold | [9] |
| pSTAT5 Activation | Tregs | ~1000-fold | [9] |
Table 2: In Vivo Efficacy of muAB248 in Murine Tumor Models
| Tumor Model | Treatment | Outcome | Reference |
| MC38 | muAB248 (single dose) | Majority of complete responses | [11] |
| T3 Sarcoma | CD8-IL2 (murine surrogate) | 90% complete tumor rejection | [11] |
| B16F10 | muAB248 + anti-PD1 | Robust tumor control in all mice | [12] |
Table 3: Pharmacodynamics of AB248 in Non-Human Primates
| Parameter | Result | Dose | Reference |
| CD8+ T cell expansion | Up to 20-fold | Repeat doses | [8] |
| Tolerability | Well-tolerated | Up to 1 mg/kg | [8] |
Clinical Development
Based on the promising preclinical data, a Phase 1a/1b, first-in-human, open-label clinical trial (NCT05653882) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of AB248.[13][14]
-
Study Design: The trial consists of a dose-escalation phase followed by a dose-expansion phase. AB248 is being evaluated as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[13][14]
-
Patient Population: The study is enrolling adult patients with locally advanced or metastatic solid tumors who have failed prior standard-of-care therapies.[14]
-
Primary Objectives: The primary objective of the dose-escalation phase is to assess the safety and tolerability of AB248 and determine the recommended Phase 2 dose.[6]
-
Status: The first patient was dosed in January 2023, and the trial is ongoing. Additionally, a collaboration has been announced to evaluate AB248 in combination with rilvegostomig (a PD-1/TIGIT bispecific antibody) as a first-line treatment for non-small cell lung cancer (NSCLC).[15]
Experimental Protocols
In Vitro Phospho-STAT5 (pSTAT5) Assay
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulation: Incubate PBMCs with varying concentrations of AB248, recombinant human IL-2 (rhIL-2), or a "not-α" IL-2 control for 25 minutes at 37°C.[5]
-
Staining: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer. Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56, FoxP3) and an intracellular antibody against phosphorylated STAT5.[5]
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of pSTAT5 positive cells within each immune cell subset (CD8+ T cells, CD4+ T cells, Tregs, NK cells).
-
Data Analysis: Plot the percentage of pSTAT5 positive cells against the concentration of the stimulating agent to determine the EC50 for each cell type.
Murine Tumor Models
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1.5 x 10^6 MC38 cells) into the flank of syngeneic mice (e.g., C57BL/6).[5][12]
-
Treatment: Once tumors are established (e.g., after 8 days), randomize the mice into treatment groups. Administer AB248 (or its murine surrogate), control antibodies, or vehicle intravenously as a single dose or in a specified regimen.[5][12]
-
Monitoring: Measure tumor volume using calipers and monitor the body weight of the mice regularly.[12]
-
Endpoint: Continue monitoring until tumors reach a predetermined maximum size or for a specified duration to assess for complete responses.
-
Immunophenotyping (Optional): At the end of the study or at specific time points, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry.
Non-Human Primate (Cynomolgus Monkey) Pharmacodynamic Studies
-
Dosing: Administer AB248 intravenously to cynomolgus monkeys at various dose levels.[5]
-
Blood Collection: Collect peripheral blood samples at baseline and at multiple time points post-dosing.
-
Immune Cell Analysis: Perform complete blood counts and use flow cytometry to quantify the absolute numbers and activation status (e.g., Ki-67 expression) of different immune cell populations (CD8+ T cells, NK cells, Tregs) in the peripheral blood.[3]
-
Safety Assessment: Monitor the animals for any clinical signs of toxicity and perform comprehensive clinical pathology and histopathology analyses.[5]
Signaling Pathways and Workflows
Diagram 1: AB248 Mechanism of Action
References
- 1. Asher Bio bursts on the scene with $55M Series A | Drug Discovery News [drugdiscoverynews.com]
- 2. asherbio.com [asherbio.com]
- 3. asherbio.com [asherbio.com]
- 4. researchgate.net [researchgate.net]
- 5. asherbio.com [asherbio.com]
- 6. asherbio.com [asherbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Asher Bio Presents New Preclinical Data at SITC 2022 Further Supporting Advancement of AB248 and AB821 as Highly Differentiated Cis-targeted Cancer Immunotherapies - BioSpace [biospace.com]
- 9. asherbio.com [asherbio.com]
- 10. asherbio.com [asherbio.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. asherbio.com [asherbio.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Facebook [cancer.gov]
- 15. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
AC-4-248: A Comprehensive In-Depth Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of novel therapeutic agents are foundational to advancing modern medicine. The journey from a newly synthesized compound to a potential clinical candidate involves a rigorous and systematic evaluation of its biological activity. This technical guide provides a comprehensive framework for the biological activity screening of the novel investigational compound, AC-4-248. The methodologies outlined herein are designed to elucidate the compound's cytotoxic profile, mechanism of action, and impact on key cellular processes and signaling pathways. This document serves as a detailed protocol and data presentation standard for researchers engaged in the preclinical assessment of this compound.
Compound Profile: this compound (Hypothetical)
-
IUPAC Name: [To be determined]
-
Chemical Formula: [To be determined]
-
Molecular Weight: [To be determined]
-
Structure: [To be inserted]
-
Purity: >98% (as determined by HPLC)
-
Solubility: Soluble in DMSO at 10 mM
In Vitro Biological Activity Screening
Cytotoxicity Profiling
The initial phase of screening involves assessing the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its potency and selectivity.
Table 1: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h Treatment |
| HepG2 | Liver Cancer | 8.5 ± 0.7 |
| T24 | Bladder Cancer | 15.2 ± 1.1 |
| CCRF-CEM | T-cell Leukemia | 5.1 ± 0.4 |
| SJSA-1 | Osteosarcoma | 22.8 ± 1.9 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: CCK8 Proliferation Assay
This protocol is adapted from methodologies used to assess cell proliferation[1].
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
CCK8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Functional Cellular Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/PI double staining assay is performed.
Table 2: Apoptosis Induction by this compound in CCRF-CEM Cells
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 0.5 | 1.8 ± 0.3 |
| 2.5 | 15.7 ± 1.2 | 4.5 ± 0.6 |
| 5.0 | 35.1 ± 2.8 | 10.2 ± 1.1 |
| 10.0 | 58.9 ± 4.1 | 18.6 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol is based on standard methods for apoptosis detection[1].
-
Cell Treatment: Seed CCRF-CEM cells in 6-well plates and treat with this compound at the indicated concentrations for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
To investigate the effect of this compound on cell cycle progression, flow cytometric analysis of DNA content is performed.
Table 3: Cell Cycle Distribution of CCRF-CEM Cells after Treatment with this compound
| Treatment Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.4 ± 3.1 | 20.1 ± 1.8 | 14.5 ± 1.3 |
| 5.0 | 45.2 ± 2.5 | 35.8 ± 2.1 | 19.0 ± 1.6 |
| 10.0 | 28.9 ± 1.9 | 48.3 ± 3.0 | 22.8 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
This protocol follows established procedures for cell cycle analysis[1].
-
Cell Treatment: Treat CCRF-CEM cells with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
The impact of this compound on the migratory potential of cancer cells is assessed using a transwell migration assay.
Table 4: Inhibition of SJSA-1 Cell Migration by this compound
| Treatment Concentration (µM) | Migrated Cells (as % of Control) |
| Vehicle Control | 100 |
| 10.0 | 62.3 ± 5.5 |
| 20.0 | 35.8 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Transwell Migration Assay
This protocol is based on methods described for assessing osteosarcoma cell migration[2].
-
Chamber Preparation: Place 8 µm pore size transwell inserts into 24-well plates.
-
Cell Seeding: Seed 5 x 10^4 SJSA-1 cells in serum-free medium in the upper chamber. Add medium supplemented with 10% FBS as a chemoattractant to the lower chamber.
-
Treatment: Add this compound at the desired concentrations to both the upper and lower chambers.
-
Incubation: Incubate for 24 hours at 37°C.
-
Staining and Counting: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Quantification: Elute the crystal violet with 10% acetic acid and measure the absorbance at 570 nm, or count the number of migrated cells in several microscopic fields.
Signaling Pathway Analysis
Based on the observed biological activities, the effect of this compound on a key cancer-related signaling pathway, such as the PI3K/Akt pathway, is investigated. Natural or synthetic chalcones have been shown to inhibit this pathway[3].
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Hypothetical mechanism of this compound on the PI3K/Akt signaling pathway.
Caption: Overall workflow for the biological activity screening of this compound.
Conclusion
This guide provides a structured and comprehensive approach to the initial biological activity screening of the novel compound this compound. The outlined experimental protocols and data presentation formats are intended to ensure rigorous and reproducible scientific evaluation. The hypothetical data presented herein suggest that this compound exhibits selective cytotoxicity against cancer cell lines, induces apoptosis, causes cell cycle arrest, and inhibits cell migration, potentially through the modulation of the PI3K/Akt signaling pathway. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols: AC-4-248 in Combination with Other Kinase Inhibitors
A Note on Nomenclature: Initial searches for "AC-4-248" did not yield a specific molecule. Based on current clinical and preclinical research, it is highly probable that the intended molecule is either ICP-248 (Mesutoclax) , a BCL2 inhibitor being studied in combination with kinase inhibitors, or AB248 , a CD8-targeted IL-2 immunotherapy. This document will provide detailed information on both, with a primary focus on ICP-248 due to its direct clinical evaluation with a kinase inhibitor.
Section 1: ICP-248 (Mesutoclax) in Combination with Kinase Inhibitors
Introduction: ICP-248, also known as Mesutoclax, is a novel, orally bioavailable selective inhibitor of B-cell lymphoma 2 (BCL2)[1][2][3]. BCL2 is a key anti-apoptotic protein, and its overexpression is a hallmark of various hematologic malignancies, contributing to tumor cell survival and resistance to therapy[2][3]. By inhibiting BCL2, ICP-248 restores the intrinsic mitochondrial apoptosis pathway, leading to programmed cell death in cancer cells[1][4].
The combination of ICP-248 with kinase inhibitors, particularly Bruton's tyrosine kinase (BTK) inhibitors like orelabrutinib, is a promising strategy. BTK is a crucial kinase in the B-cell receptor (BCR) signaling pathway, which promotes B-cell proliferation and survival. The dual targeting of apoptosis (with ICP-248) and a key survival signaling pathway (with a BTK inhibitor) can lead to synergistic anti-tumor effects[5][6][7].
Quantitative Data Summary: Preclinical and early clinical studies have shown promising results for the combination of BCL2 inhibitors with BTK inhibitors in various B-cell malignancies.
| Cell Line/Disease Model | ICP-248 (or other BCL2i) IC50 (nM) | Kinase Inhibitor (e.g., Ibrutinib) IC50 (nM) | Combination Index (CI) | Effect | Reference |
| AML Patient Specimens | Varies | Varies (Ibrutinib) | < 1 | Synergistic | [5] |
| AML Cell Lines | Varies | Varies (Ibrutinib) | < 1 | Synergistic | [5] |
| CLL/SLL (Phase III Trial) | N/A | N/A (Orelabrutinib) | N/A | Enhanced Efficacy (Ongoing) | [4] |
| Relapsed/Refractory B-cell Malignancies (Phase I) | N/A | N/A | N/A | ORR 100% at 100mg dose | [7] |
Signaling Pathway Diagram:
References
- 1. Innocare Pharma cleared to begin clinical trials in China with BCL2 inhibitor ICP-248 | BioWorld [bioworld.com]
- 2. InnoCare's BCL2 Inhibitor ICP-248 Clinical Trial Approved for AML in China [synapse.patsnap.com]
- 3. InnoCare Announces Approval of Clinical Trial of BCL2 Inhibitor ICP-248 for Acute Myeloid Leukemia in China | INNOCARE [innocarepharma.com]
- 4. InnoCare Announces First Patient Dosed in the Phase III Registrational Trial of BCL2 Inhibitor ICP-248 in Combination with Orelabrutinib as First-Line Therapy for Treatment of CLL/SLL Patients in China | INNOCARE [innocarepharma.com]
- 5. Simultaneous kinase inhibition with ibrutinib and BCL2 inhibition with venetoclax offers a therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICP-248 Phase I Results | EHA 2024 [delveinsight.com]
Application Notes and Protocols for AC-4-248 (A248) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-4-248 (hereafter referred to as A248) is a novel synthetic histone deacetylase (HDAC) inhibitor showing significant promise as an anti-cancer agent.[1][2][3] HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, A248 can alter the acetylation status of histones and other proteins, leading to changes in gene transcription that can induce cell cycle arrest and apoptosis in cancer cells.[4][5][6]
These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of A248 in cancer cell lines, with a focus on its application in prostate and oral cancer models.[1][3]
Mechanism of Action
A248 induces apoptosis in cancer cells by inhibiting HDAC activity, which leads to the downregulation of the transcription factor Specificity protein 1 (Sp1).[1][2][3] The reduction in Sp1 levels subsequently decreases the expression of key anti-apoptotic proteins, survivin and Myeloid Cell Leukemia-1 (Mcl-1), ultimately triggering programmed cell death.[1][2] This mechanism has been observed in human prostate cancer cells (DU145 and PC3) and oral cancer cells.[1][2][3]
References
- 1. A248, a novel synthetic HDAC inhibitor, induces apoptosis through the inhibition of specificity protein 1 and its downstream proteins in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The in vitro apoptotic effects of A248 and A1659, newly synthetic histone deacetylase inhibitors in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors in Cancer Care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
Application Notes and Protocols for Investigating Downstream Kinase Signaling of AC-4-248 using Immunoprecipitation Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-4-248 is a novel atypical, non-competitive inhibitor of the dopamine (B1211576) transporter (DAT).[1][2] Its primary mechanism of action is to bind to the central substrate-binding site of DAT, locking the transporter in an outward-open conformation.[3] This action reduces the reuptake of dopamine from the synaptic cleft, thereby modulating dopaminergic signaling. While this compound is not a direct kinase inhibitor, its modulation of dopamine signaling can trigger downstream intracellular signaling cascades that are mediated by various protein kinases.
This document provides a detailed protocol for an immunoprecipitation (IP) kinase assay, a powerful technique to investigate the activity of specific kinases that may be part of the downstream signaling pathways affected by this compound. This assay allows for the in vitro measurement of the activity of a target kinase that has been isolated from cells previously treated with this compound. By understanding these downstream effects, researchers can gain deeper insights into the broader cellular and physiological consequences of DAT inhibition by this compound.
This compound: Key Properties and Quantitative Data
This compound has been characterized as a non-selective inhibitor of the SLC6 family of transporters. The known half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Transporter | Species | IC₅₀ (μM) |
| Dopamine Transporter (DAT) | Human | 45.5[1][2] |
| Serotonin Transporter (SERT) | Human | 96.2[1][2] |
| Norepinephrine Transporter (NET) | Human | 250[1][2] |
Hypothetical Downstream Signaling Pathway of this compound
The inhibition of DAT by this compound leads to an increase in extracellular dopamine levels. Dopamine receptors, particularly D2-like receptors, are known to modulate the activity of several downstream kinases, including Akt (also known as Protein Kinase B) and Extracellular signal-regulated kinase (ERK).[2][4][5][] For the purpose of this protocol, we will focus on a hypothetical pathway where DAT inhibition by this compound leads to the modulation of Akt activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Akt-GSK-3 signaling cascade in the actions of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of ERK 1, 2, and 5 in dopamine neuron survival during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors [frontiersin.org]
Application Notes and Protocols for AC-4-248 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-4-248 is a novel, atypical, non-competitive inhibitor of the human dopamine (B1211576) transporter (DAT), with additional inhibitory activity against the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET).[1] Its unique mechanism of action, binding to the orthosteric site of DAT in a way that attenuates cocaine binding and allows for a milder inhibition of dopamine reuptake, makes it a compound of significant interest for the development of therapeutics for substance use disorders, particularly cocaine addiction.[2][3] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize compounds with similar properties to this compound, and to further investigate its pharmacological profile.
Data Presentation
The following table summarizes the inhibitory activity of this compound against key monoamine transporters. This data is crucial for designing screening assays and for interpreting the selectivity profile of potential hit compounds.
| Transporter | IC50 (μM) | 95% Confidence Interval (μM) |
| Human Dopamine Transporter (hDAT) | 45.5 | 43.9 - 47.1 |
| Human Serotonin Transporter (hSERT) | 96.2 | 91.6 - 101 |
| Human Norepinephrine Transporter (hNET) | 250 | 161 - 313 |
Table 1: Inhibitory potency of this compound on human monoamine transporters. Data from Pedersen, C. N., et al. (2024).[4]
Signaling Pathway
This compound exerts its effect by directly interacting with the dopamine transporter, a key regulator of dopamine signaling in the brain. The following diagram illustrates the simplified signaling pathway affected by this compound.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays relevant for the study of this compound and similar compounds. These protocols are intended as a starting point and may require optimization based on specific cell lines, equipment, and reagents.
Protocol 1: Fluorescence-Based Dopamine Transporter Uptake Assay
This assay measures the inhibition of dopamine transporter activity by monitoring the uptake of a fluorescent substrate.
Materials:
-
HEK293 cells stably expressing human dopamine transporter (hDAT)
-
Poly-D-lysine coated 384-well black, clear-bottom microplates
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescent DAT substrate (e.g., ASP+)
-
Test compounds (including this compound as a control) dissolved in DMSO
-
Known DAT inhibitor (e.g., GBR-12909) as a positive control
-
Fluorescence microplate reader with bottom-read capabilities
Procedure:
-
Cell Plating:
-
Seed hDAT-expressing HEK293 cells into 384-well plates at a density of 20,000-30,000 cells per well in their growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in Assay Buffer. The final DMSO concentration should be ≤ 0.5%.
-
On the day of the assay, gently wash the cells twice with Assay Buffer.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
-
Substrate Addition and Signal Detection:
-
Prepare a solution of the fluorescent DAT substrate in Assay Buffer at 2X the final desired concentration.
-
Add 10 µL of the substrate solution to all wells, including controls.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 10-20 minutes or as an endpoint measurement after a 10-minute incubation.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Normalize the data to the positive (no inhibitor) and negative (maximal inhibition with GBR-12909) controls.
-
Calculate the IC50 values for each compound using a non-linear regression curve fit.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. New compound may hold key to preventing cocaine addiction relapses [mbg.au.dk]
- 4. Cryo-EM structure of the dopamine transporter with a novel atypical non-competitive inhibitor bound to the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AC-4-248 in Proteomics Research
Note: Publicly available scientific literature and chemical databases do not contain specific information on a compound designated "AC-4-248." The following application notes and protocols are based on a representative, hypothetical chalcone (B49325) derivative, a class of compounds known for their therapeutic potential and often studied using proteomics. For the purpose of this document, this hypothetical compound is referred to as this compound.
Introduction
This compound is a novel synthetic chalcone derivative under investigation for its potential as an anti-cancer agent. Chalcones are a class of α,β-unsaturated ketones that have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects. Proteomics, the large-scale study of proteins, is a critical tool for elucidating the mechanism of action of new therapeutic compounds like this compound. By providing a global view of protein expression and post-translational modifications, proteomics can help identify the molecular targets and signaling pathways affected by this compound, offering insights into its efficacy and potential side effects.
These application notes provide an overview of the use of quantitative proteomics to investigate the cellular response to this compound treatment. Detailed protocols for key experiments are included to guide researchers in applying these methods.
Key Applications in Proteomics
-
Target Identification and Validation: Identifying the direct binding partners of this compound to understand its primary mechanism of action.
-
Mechanism of Action Elucidation: Profiling global changes in protein expression to uncover the downstream signaling pathways modulated by this compound.
-
Biomarker Discovery: Identifying proteins whose expression levels correlate with sensitivity or resistance to this compound, which can be used for patient stratification in future clinical trials.
-
Off-Target Effect Profiling: Assessing unintended protein interactions to predict potential toxicities.
Quantitative Proteomics Data Summary
The following tables summarize representative quantitative proteomics data from a hypothetical study on a cancer cell line treated with this compound. This data was generated using a label-free quantification (LFQ) approach.
Table 1: Top 10 Differentially Expressed Proteins in Cancer Cells Treated with this compound (24 hours)
| Protein ID (UniProt) | Gene Name | Log2 Fold Change (Treated/Control) | p-value | Cellular Function |
| P42336 | CASP3 | 1.85 | 0.001 | Apoptosis |
| P04637 | TP53 | 1.52 | 0.003 | Cell Cycle Arrest, Apoptosis |
| P62258 | HSP90AA1 | -1.21 | 0.005 | Protein Folding |
| P10415 | VIM | -1.15 | 0.008 | Cell Migration, Invasion |
| P08670 | VCL | -1.09 | 0.011 | Cell Adhesion, Migration |
| Q06830 | BAX | 1.78 | 0.002 | Apoptosis |
| P10275 | BCL2 | -1.65 | 0.004 | Apoptosis Inhibition |
| P31749 | AKT1 | -0.95 (p-Ser473) | 0.015 | Proliferation, Survival |
| P60709 | ACTB | -0.12 | 0.890 | Cytoskeleton (Control) |
| P02768 | ALB | 0.05 | 0.950 | Not expressed in cell line (Control) |
Table 2: Significantly Altered Signaling Pathways upon this compound Treatment
| Pathway Name (KEGG) | Number of Proteins Identified | p-value | Regulation |
| hsa04110: Cell cycle | 25 | 1.2e-5 | Down-regulated |
| hsa04210: Apoptosis | 18 | 3.5e-4 | Up-regulated |
| hsa04151: PI3K-Akt signaling pathway | 32 | 8.1e-4 | Down-regulated |
| hsa04810: Regulation of actin cytoskeleton | 21 | 1.5e-3 | Down-regulated |
| hsa04010: MAPK signaling pathway | 28 | 2.3e-3 | Modulated |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound.
Caption: Label-free quantitative proteomics workflow.
Detailed Experimental Protocols
Protocol 1: In-Solution Protein Digestion for Mass Spectrometry
This protocol is suitable for cultured cells treated with this compound.
Materials:
-
Lysis Buffer: 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate (ABC)
-
Reducing Agent: 100 mM dithiothreitol (B142953) (DTT)
-
Alkylating Agent: 200 mM iodoacetamide (B48618) (IAA)
-
Digestion Buffer: 50 mM ABC in HPLC-grade water
-
Trypsin (sequencing grade), reconstituted in 50 mM ABC to 0.2 µg/µL
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
Procedure:
-
Cell Lysis and Protein Extraction: Lyse approximately 1 x 10^6 cells in 200 µL of Lysis Buffer.[1] Sonicate the sample on ice with short bursts to reduce viscosity from DNA.[1]
-
Protein Quantification: Determine the protein concentration using a compatible assay (e.g., Bradford or BCA).
-
Reduction: To 100 µg of protein, add the 100 mM DTT solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.[1]
-
Alkylation: Cool the sample to room temperature. Add the 200 mM IAA solution to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.[1]
-
Enzymatic Digestion: Dilute the sample with 50 mM ABC to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding the Quenching Solution to a final concentration of 1% TFA.
-
Peptide Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip according to the manufacturer's protocol. Elute the peptides in a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
Sample Preparation for LC-MS/MS: Dry the eluted peptides in a vacuum centrifuge and resuspend in 2% acetonitrile, 0.1% formic acid for LC-MS/MS analysis.
Protocol 2: Label-Free Quantification Data Analysis using MaxQuant
MaxQuant is a popular free software for analyzing large-scale proteomics data. Here is a basic workflow for a label-free quantification analysis.[1]
Procedure:
-
Open MaxQuant and Load Raw Data: Launch the MaxQuant application. In the "Raw files" tab, click "Load" to select your raw mass spectrometry data files.[1]
-
Define Experimental Design: In the "Experimental design" tab, define your samples and assign them to different experimental groups (e.g., "Control" and "Treated").
-
Set Group-Specific Parameters: Go to the "Group-specific parameters" tab.[1]
-
Set Global Parameters: Navigate to the "Global parameters" tab.[1]
-
Sequences: Click "Add file" to select your protein sequence database in FASTA format.[1]
-
Label-free quantification: Check the "LFQ" box and set the "LFQ min. ratio count" to "2".
-
Identification: Keep the default false discovery rate (FDR) of 0.01 for both peptides and proteins.
-
-
Start the Analysis: Go to the "Run" tab and click "Start".
-
Data Interpretation: After the run is complete, the main output file to inspect is "proteinGroups.txt" in the "combined/txt" folder. This file contains the LFQ intensities for each protein group, which can be used for statistical analysis to identify differentially expressed proteins.
Conclusion
The application of quantitative proteomics is indispensable for the preclinical evaluation of novel drug candidates like this compound. The workflows and protocols described here provide a robust framework for researchers to investigate the mechanism of action, identify biomarkers, and assess the overall cellular impact of new therapeutic agents. By leveraging these powerful techniques, scientists can accelerate the drug development process and gain deeper insights into the complex biological systems they aim to modulate.
References
Troubleshooting & Optimization
Technical Support Center: AC-4-248 & Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing AC-4-248 in primary cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to address common challenges and ensure the success of your research.
Disclaimer
The information provided is based on the current understanding of this compound as a non-competitive dopamine (B1211576) transporter (DAT) inhibitor. Specific toxicity data for this compound in primary cell cultures is limited in publicly available literature. Therefore, the following guidance is extrapolated from the known pharmacology of DAT inhibitors and general principles of cell culture. It is essential to perform dose-response experiments and thorough validation for your specific primary cell type.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research compound identified as an atypical, non-competitive inhibitor of the dopamine transporter (DAT). It also exhibits inhibitory activity against the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), though with lower potency. Its non-competitive nature means it binds to a site on the transporter that is different from the dopamine binding site.
Q2: I am observing unexpected levels of cell death in my primary neuron cultures after treatment with this compound. What could be the cause?
Unexpected cytotoxicity in primary neurons can stem from several factors:
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High Concentrations: Primary neurons are often more sensitive to chemical compounds than immortalized cell lines. The concentrations of this compound you are using may be too high.
-
Dopaminergic Neurotoxicity: Inhibition of DAT can lead to an increase in extracellular dopamine concentration. While this compound is an inhibitor, alterations in dopamine homeostasis can be toxic to dopaminergic and other neurons.
-
Off-Target Effects: While primarily a DAT inhibitor, this compound's effects on SERT and NET, or other unknown off-target interactions, could contribute to cytotoxicity in your specific neuronal subtype.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically <0.1%).
Q3: Can this compound induce apoptosis in primary cells?
Q4: What are the recommended starting concentrations for this compound in primary cell cultures?
Given the provided IC50 values for transporter inhibition, it is advisable to start with a wide range of concentrations below and around the hDAT IC50 of 45.5 µM. A suggested starting range could be from 1 µM to 100 µM. Always perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability between wells treated with the same concentration of this compound. | - Uneven cell seeding.- Incomplete solubilization of this compound.- Edge effects in the culture plate. | - Ensure a single-cell suspension and uniform seeding density.- Thoroughly vortex the stock solution before diluting and mix well when adding to the medium.- Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity. |
| No observable effect of this compound on my primary cells, even at high concentrations. | - Low expression of DAT, SERT, or NET in your primary cell type.- Compound degradation.- Insufficient incubation time. | - Verify the expression of the target transporters in your primary cells using techniques like qPCR or Western blotting.- Prepare fresh dilutions of this compound from a properly stored stock for each experiment.- Perform a time-course experiment to determine the optimal duration of treatment. |
| Contradictory results between different cell viability assays (e.g., MTT vs. LDH release). | - Different assays measure different aspects of cell health (metabolic activity vs. membrane integrity).- Interference of this compound with the assay chemistry. | - Use multiple, mechanistically distinct viability assays for a comprehensive assessment.- Run a control with this compound in cell-free medium to check for direct interference with the assay reagents. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound for human monoamine transporters. This data is crucial for designing experiments and interpreting results.
| Target | IC50 (µM) |
| Human Dopamine Transporter (hDAT) | 45.5 |
| Human Serotonin Transporter (hSERT) | 96.2 |
| Human Norepinephrine Transporter (hNET) | 250 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Primary cells in culture
-
This compound stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize (typically 24-48 hours).
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated primary cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in the MTT assay protocol.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Hypothesized Signaling Pathway for DAT Inhibitor-Mediated Cytotoxicity
Caption: Potential mechanism of this compound induced cytotoxicity.
Experimental Workflow for Assessing this compound Toxicity
Caption: Workflow for evaluating this compound toxicity in primary cells.
Technical Support Center: Overcoming Resistance to AC-4-248 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with AC-4-248. Our aim is to facilitate seamless experimentation and help overcome potential resistance to this novel therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of the Resistance-Associated Kinase 1 (RAK1). In sensitive cancer cells, this compound blocks the downstream signaling cascade that promotes cell proliferation and survival.
Q2: What are the known primary mechanisms of acquired resistance to this compound?
A2: Acquired resistance to this compound has been observed to emerge through several mechanisms, primarily:
-
Secondary mutations in the RAK1 kinase domain: These mutations can prevent the binding of this compound to its target.
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative pathways, such as the PI3K/Akt/mTOR pathway, to circumvent the inhibition of RAK1.[1]
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) can actively pump this compound out of the cell, reducing its intracellular concentration.[2]
Q3: Are there established biomarkers to predict sensitivity or resistance to this compound?
A3: Currently, the primary biomarker for sensitivity is the presence of a functional RAK1 pathway without pre-existing resistance mutations. Pre-treatment screening for specific RAK1 mutations and expression levels of key bypass pathway proteins may help predict the likelihood of response.
Q4: What is the recommended starting concentration for in vitro studies?
A4: For initial in vitro cell viability assays, we recommend a dose-response curve ranging from 1 nM to 10 µM to determine the IC50 in your specific cell line.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in a supposedly sensitive cell line.
-
Possible Cause 1: Cell Line Integrity. The cell line may have been misidentified or contaminated.
-
Solution: Authenticate your cell line using short tandem repeat (STR) profiling.
-
-
Possible Cause 2: Reagent Instability. The this compound compound may have degraded.
-
Solution: Ensure this compound is stored correctly at -20°C and protected from light. Use freshly prepared solutions for each experiment.
-
-
Possible Cause 3: Experimental Conditions. Assay conditions such as cell seeding density, incubation time, or serum concentration in the media may not be optimal.
-
Solution: Refer to the detailed experimental protocol for the Cell Viability Assay below and ensure all parameters are consistent.
-
Issue 2: Development of resistance in a previously sensitive cell line during long-term culture with this compound.
-
Possible Cause 1: Selection of pre-existing resistant clones. A small subpopulation of resistant cells may have existed in the initial culture.
-
Solution: Perform single-cell cloning of the parental cell line to assess baseline heterogeneity.
-
-
Possible Cause 2: Acquired resistance through genetic or epigenetic changes.
-
Solution: Follow the "Experimental Protocol for Generation of Resistant Cell Lines" to systematically investigate the resistance mechanism. Analyze resistant clones for RAK1 mutations via sequencing and assess the activation of bypass pathways using Western blotting.
-
Issue 3: Inconsistent results in combination therapy experiments.
-
Possible Cause 1: Suboptimal dosing for the combination agent. The concentration of the second agent may be too high or too low to achieve a synergistic effect.
-
Solution: Perform a matrix of dose-response experiments with varying concentrations of both this compound and the combination drug to identify the optimal synergistic ratio.
-
-
Possible Cause 2: Antagonistic drug interaction. The chosen combination agent may have a conflicting mechanism of action.
-
Solution: Review the signaling pathways of both drugs to ensure they are not antagonistic. Consider agents that target known bypass resistance pathways.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | RAK1 Status | IC50 (nM) of this compound |
| HS-1 | Lung Adenocarcinoma | Wild-Type | 15 |
| HS-1-R | Lung Adenocarcinoma | RAK1 (T790M gatekeeper mutation) | 2500 |
| COLO-205 | Colorectal Cancer | Wild-Type | 25 |
| COLO-205-R | Colorectal Cancer | Upregulated PI3K/Akt signaling | 1800 |
Table 2: Synergistic Effects of this compound in Combination with Other Inhibitors in Resistant Cell Lines
| Cell Line | Combination Treatment (this compound + Agent) | Combination Index (CI)* |
| HS-1-R | This compound (500 nM) + P-gp Inhibitor (1 µM) | 0.4 |
| COLO-205-R | This compound (500 nM) + PI3K Inhibitor (50 nM) | 0.3 |
| COLO-205-R | This compound (500 nM) + MEK Inhibitor (50 nM) | 0.9 |
*Combination Index (CI) < 0.9 indicates synergy.
Detailed Experimental Protocols
1. Cell Viability (IC50 Determination) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) in culture medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence at an excitation/emission of 560/590 nm using a plate reader.
-
Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
2. Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-RAK1, anti-RAK1, anti-p-Akt, anti-Akt, anti-ß-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
3. Generation of this compound Resistant Cell Lines
-
Initial Exposure: Culture a sensitive parental cell line in the continuous presence of this compound at a concentration equal to its IC50 value.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner (e.g., 2x IC50, 4x IC50, and so on).
-
Isolation of Resistant Clones: After several months of continuous culture, the surviving cell population is considered resistant. Isolate single-cell clones by limiting dilution or cell sorting.
-
Confirmation of Resistance: Characterize the resistance of the isolated clones by determining their IC50 for this compound and comparing it to the parental cell line.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound targeting RAK1.
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: Troubleshooting logic for unexpected IC50 results.
References
Technical Support Center: Best Practices for the Use of Small Molecule Inhibitors
Disclaimer: Initial searches for "AC-4-248" did not yield information on a specific experimental compound with this identifier. The following technical support guide provides general advice and troubleshooting for researchers using small molecule inhibitors in their experiments.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the rigorous application of small molecule inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before using a new small molecule inhibitor in my experiments?
A1: Before incorporating a new inhibitor, it's crucial to:
-
Verify the compound's identity and purity: Ensure the supplied compound is what it claims to be, typically through methods like mass spectrometry or NMR.
-
Assess its solubility and stability: Test the solubility in your desired experimental media (e.g., DMSO, aqueous buffers) and its stability under your experimental conditions (temperature, pH).[][2]
-
Determine its potency: The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of an inhibitor required to reduce a specific biological activity by 50%.[2]
Q2: How can I be sure the observed phenotype is due to the inhibition of my target and not off-target effects?
-
Employ a negative control: Use a structurally similar but biologically inactive analog of your inhibitor.[][2] This helps to control for effects related to the chemical scaffold itself.
-
Perform rescue experiments: If possible, rescue the phenotype by introducing a version of the target protein that is resistant to the inhibitor.[]
-
Knockdown/knockout of the target gene: Compare the phenotype from the inhibitor with that from genetic perturbation of the target (e.g., using siRNA or CRISPR).
Q3: What is the difference between IC50, EC50, and Ki?
A3: These are all measures of a compound's potency but represent different aspects:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces a specific biological or biochemical response by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. This is often used for agonists.
-
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to its target. A lower Ki value indicates a higher binding affinity.[2]
Q4: How do I determine the optimal concentration of an inhibitor to use in my cell-based assays?
A4: The optimal concentration should be determined empirically for each cell line and assay. A general approach is to perform a dose-response curve, testing a range of concentrations (e.g., from nanomolar to micromolar). The goal is to find a concentration that effectively inhibits the target without causing significant off-target effects or general cytotoxicity. It is important to relate the concentrations used to the measured IC50 or Ki values for the target.
Troubleshooting Guides
Issue 1: My inhibitor shows no effect in my cellular assay, even at high concentrations.
-
Question: Have you confirmed the inhibitor's activity in a biochemical assay?
-
Answer: The inhibitor may not be cell-permeable. Consider using a biochemical assay to confirm its activity directly on the target protein.[2]
-
-
Question: Is the inhibitor soluble and stable in your cell culture medium?
-
Answer: The compound may be precipitating or degrading in the media.[][2] Check for precipitation visually and assess stability over the time course of your experiment.
-
-
Question: Is the target protein expressed in your cell line?
-
Answer: Verify the expression of the target protein in your specific cell line using methods like Western blotting or qPCR.
-
Issue 2: The inhibitor is causing widespread cell death, even at low concentrations.
-
Question: Have you performed a cytotoxicity assay?
-
Answer: It is essential to determine the concentration range at which the inhibitor is toxic to the cells. Use a viability assay (e.g., MTT or trypan blue exclusion) to establish a therapeutic window.
-
-
Question: Could the observed toxicity be an on-target effect?
-
Answer: Inhibiting the target protein may indeed lead to cell death. Compare the inhibitor's effect with the phenotype of target gene knockdown/knockout.
-
-
Question: Are you using an appropriate negative control?
-
Answer: An inactive analog can help determine if the toxicity is due to the chemical scaffold rather than target inhibition.[]
-
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the inhibitor in the appropriate vehicle (e.g., DMSO).
-
Treatment: Treat the cells with the serially diluted inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the cells for a predetermined period relevant to the biological process being studied.
-
Assay Readout: Perform the assay to measure the biological response of interest (e.g., cell proliferation, protein phosphorylation).
-
Data Analysis: Plot the response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Washout Experiment to Assess Reversibility
-
Treatment: Treat cells with the inhibitor at a concentration known to be effective (e.g., 5-10 times the IC50).
-
Incubation: Incubate for a sufficient time to achieve target inhibition.
-
Washout: Remove the inhibitor-containing medium, wash the cells multiple times with fresh, inhibitor-free medium.
-
Recovery: Add fresh, inhibitor-free medium and incubate for various time points (e.g., 1, 4, 8, 24 hours).
-
Analysis: At each time point, lyse the cells and analyze the activity of the target protein or a downstream marker to assess the recovery of function. A return to baseline activity suggests the inhibitor is reversible.
Quantitative Data Summary
| Parameter | Description | Typical Range | Importance |
| IC50 | Concentration for 50% inhibition in a functional assay. | nM to µM | Defines the potency of the inhibitor. |
| Ki | Inhibition constant, reflecting binding affinity. | pM to µM | A more direct measure of inhibitor-target interaction.[2] |
| Solubility | Maximum concentration that can be dissolved in a solvent. | µg/mL to mg/mL | Crucial for preparing stock solutions and avoiding precipitation in assays.[] |
| Cell Permeability | Ability to cross the cell membrane. | Assay dependent | Essential for activity in cellular assays.[2] |
Visualizations
References
Technical Support Center: Interpreting Unexpected Results with AC-4-248
Welcome to the technical support center for AC-4-248. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered when working with small molecule inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the observed potency (IC50) of this compound in my cell-based assay significantly different from the published biochemical assay values?
A1: Discrepancies between biochemical and cell-based assay potencies are common and can be attributed to several factors:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[1][2]
-
ATP Concentration: Biochemical kinase assays are often conducted at ATP concentrations near the Michaelis constant (Km) of the target kinase. In contrast, intracellular ATP levels are much higher. For ATP-competitive inhibitors like this compound, this increased competition within a cellular environment can result in a higher IC50 value.[1]
-
Efflux Pumps: Cells can actively transport the inhibitor out through efflux pumps, such as P-glycoprotein, thereby reducing its effective intracellular concentration.[1]
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it from its intended target.[1]
-
Inhibitor Stability: this compound might be metabolized or degraded by cellular enzymes over the course of the experiment, leading to a lower active concentration.[1]
Q2: I'm observing unexpected or "off-target" effects in my experiments with this compound. How can I confirm if these are genuine off-target effects?
A2: Distinguishing on-target from off-target effects is crucial for accurate interpretation of your results. Here are some strategies to consider:
-
Use a Structurally Different Inhibitor: Employ another inhibitor that targets the same protein but has a different chemical structure. If you observe the same phenotype, it is more likely to be an on-target effect.[2]
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knockdown or knockout the intended target protein. If the resulting phenotype matches what you observe with this compound, this provides strong evidence for on-target activity.[3]
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known potency of this compound for its target. Effects that only appear at significantly higher concentrations are more likely to be off-target.[2]
-
Rescue Experiment: If possible, introduce a mutated, inhibitor-resistant version of the target protein into your cells. If this rescues the phenotype, it confirms the effect is on-target.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from issues with the compound's stability and handling.
-
Compound Degradation: Small molecule inhibitors can degrade in solution, especially with repeated freeze-thaw cycles or exposure to light.[4] It is advisable to prepare fresh working solutions from a frozen stock and store them properly in amber vials or wrapped in foil.[4]
-
Solubility Issues: this compound may have poor aqueous solubility.[1] If the compound precipitates out of solution, its effective concentration will be lower and variable. Always visually inspect your solutions for any cloudiness or precipitate.[1] Consider preparing a high-concentration stock in an organic solvent like DMSO and ensuring the final solvent concentration in your assay is low (typically <0.5%).[1][5]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in a Cell-Based Assay
If you are observing a significantly higher IC50 for this compound in your cellular experiments compared to its published biochemical potency, consider the following troubleshooting steps.
Hypothetical Data Scenario:
| Assay Type | Published IC50 | Observed IC50 |
| Biochemical (Kinase Assay) | 50 nM | - |
| Cell-Based (Cell Viability) | - | 5 µM |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing high IC50 values.
Experimental Steps:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a Western blot for a direct downstream phosphorylation event to confirm that this compound is engaging its target inside the cell.[3]
-
Assess Compound Stability: Incubate this compound in your cell culture medium for the duration of your experiment, then test its activity in a short-term assay to see if it has degraded.[1]
-
Investigate Efflux Pump Involvement: Co-incubate your cells with this compound and a known efflux pump inhibitor to see if this increases the potency of this compound.
Issue 2: Suspected Off-Target Effects
If you suspect that the phenotype you are observing is due to off-target effects of this compound, a systematic approach is necessary for validation.
Logical Decision Tree for Off-Target Effect Investigation:
Caption: Decision tree for investigating suspected off-target effects.
Experimental Protocols
Western Blotting Protocol to Assess Downstream Signaling
This protocol can be used to determine if this compound is inhibiting its intended target by measuring the phosphorylation of a downstream substrate.
Hypothetical Signaling Pathway for this compound Target:
Caption: Hypothetical signaling pathway inhibited by this compound.
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time.
-
Lysate Preparation: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6] Scrape the cells and collect the lysate.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[6] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7][9]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C with gentle shaking.[7] Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total form of the substrate and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7] After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and determine its IC50 value in a cellular context.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium.[3] Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include wells with vehicle control and medium only (for background).[3]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
AC-4-248 vs. Tesofensine: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of AC-4-248, a novel atypical non-competitive dopamine (B1211576) transporter (DAT) inhibitor, and Tesofensine, a triple monoamine reuptake inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.
Overview
This compound is a recently identified compound that acts as a non-selective inhibitor of Solute Carrier 6 (SLC6) transporters, with a notable non-competitive inhibitory effect on the dopamine transporter (DAT).[1] Its unique binding mechanism offers a potential new avenue for therapeutic intervention in dopamine-related disorders. Tesofensine, on the other hand, is a more clinically advanced compound that inhibits the presynaptic uptake of dopamine, norepinephrine (B1679862), and serotonin (B10506). It was initially investigated for neurodegenerative diseases but has been repurposed as an anti-obesity medication due to its significant effects on weight loss.
Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and Tesofensine.
Table 1: In Vitro Inhibitory Activity of this compound
| Transporter | IC50 (μM) |
| Human Dopamine Transporter (hDAT) | 45.5 |
| Human Serotonin Transporter (hSERT) | 96.2 |
| Human Norepinephrine Transporter (hNET) | 250 |
Data extracted from in vitro studies on human transporters.[1]
Table 2: Clinical Efficacy of Tesofensine in Weight Loss (24-Week, Phase II Trial)
| Treatment Group | Mean Weight Loss (%) | Placebo-Subtracted Mean Weight Loss (%) |
| Placebo | 2.2 | - |
| Tesofensine 0.25 mg | 6.7 | 4.5 |
| Tesofensine 0.5 mg | 11.3 | 9.1 |
| Tesofensine 1.0 mg | 12.8 | 10.6 |
Data from a randomized, double-blind, placebo-controlled trial in obese patients.
Mechanism of Action
This compound:
This compound exhibits an atypical, non-competitive mechanism of inhibition on the dopamine transporter. Cryo-electron microscopy studies have revealed that this compound binds to the orthosteric site of DAT, but in a manner that does not directly compete with the substrate dopamine. This interaction locks the transporter in an outward-open conformation, thereby preventing the reuptake of dopamine from the synaptic cleft. This non-competitive inhibition profile suggests that this compound may reduce the potency of other DAT inhibitors, such as cocaine.[1]
Tesofensine:
Tesofensine is a triple monoamine reuptake inhibitor, meaning it blocks the reuptake of dopamine, norepinephrine, and serotonin by binding to their respective transporters (DAT, NET, and SERT). By increasing the extracellular levels of these neurotransmitters in the brain, particularly in regions associated with appetite regulation, Tesofensine promotes a feeling of satiety and reduces food intake, leading to weight loss.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of dopamine reuptake inhibition and a typical experimental workflow for assessing transporter inhibition.
Caption: Dopamine reuptake inhibition by this compound and Tesofensine.
Caption: Workflow for in vitro transporter inhibition assay.
Experimental Protocols
In Vitro Transporter Inhibition Assay (for this compound)
A detailed protocol for determining the in vitro inhibitory activity of this compound on monoamine transporters can be found in the supplementary information of the primary research publication by Pedersen et al. A summary of the typical methodology is as follows:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured and maintained in appropriate media.
-
Transfection: Cells are transiently transfected with plasmids encoding the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).
-
Uptake Assay:
-
Transfected cells are plated in 96-well plates.
-
Cells are washed and pre-incubated with varying concentrations of the test compound (this compound).
-
A radiolabeled substrate (e.g., [³H]dopamine for hDAT, [³H]serotonin for hSERT, or [³H]norepinephrine for hNET) is added to initiate the uptake reaction.
-
Uptake is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated by rapid washing with ice-cold buffer to remove extracellular substrate.
-
-
Quantification: Cells are lysed, and the amount of intracellular radiolabeled substrate is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific uptake is subtracted, and the data are normalized to the control (no inhibitor). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Clinical Trial Protocol (for Tesofensine)
The efficacy of Tesofensine in weight loss was evaluated in a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial. The key aspects of the protocol were:
-
Patient Population: Obese but otherwise healthy men and women aged 18-65 years with a body-mass index (BMI) of 30-40 kg/m ².
-
Study Design:
-
A 2-week single-blind placebo run-in period.
-
Randomization to receive once-daily oral doses of Tesofensine (0.25 mg, 0.5 mg, or 1.0 mg) or placebo for 24 weeks.
-
All participants received counseling on a reduced-calorie diet and exercise.
-
-
Primary Efficacy Endpoint: The primary outcome was the percentage change in body weight from baseline to the end of the 24-week treatment period.
-
Secondary Endpoints: Included changes in waist circumference, body composition (fat mass and lean body mass), blood pressure, heart rate, and lipid profiles.
-
Safety Assessments: Adverse events, clinical laboratory tests, vital signs, and electrocardiograms were monitored throughout the study.
-
Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat population, with the last observation carried forward for missing data. Analysis of covariance (ANCOVA) was used to compare the treatment groups, with baseline weight as a covariate.
References
Validating Cellular Target Engagement of AC-4-248: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of AC-4-248, an atypical, non-competitive inhibitor of the dopamine (B1211576) transporter (DAT), and contrasts its performance with other known DAT inhibitors. Detailed experimental protocols and a visual representation of the underlying signaling pathway are included to support your research endeavors.
Performance Comparison of DAT Inhibitors
This compound distinguishes itself as a non-selective inhibitor of Solute Carrier 6 (SLC6) transporters with a moderate potency for the human dopamine transporter (hDAT). Its non-competitive mechanism of action presents a key difference from many classical DAT inhibitors. The following table summarizes the inhibitory potency of this compound and other well-characterized DAT inhibitors. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Compound | Target(s) | IC50 / Ki | Mechanism of Action | Reference |
| This compound | hDAT, hSERT, hNET | IC50: 45.5 μM (hDAT), 96.2 μM (hSERT), 250 μM (hNET) | Non-competitive Inhibitor | [1] |
| Cocaine | DAT, SERT, NET | IC50: ~200-900 nM (DAT) | Competitive Inhibitor | [2][3][4] |
| Vanoxerine (GBR 12909) | DAT | Ki: 1 nM | Competitive Inhibitor | [5][6] |
| Tesofensine | DAT, NET, SERT | IC50: 8.0 nM (DAT), 3.2 nM (NET), 11.0 nM (SERT) | Reuptake Inhibitor | [7] |
| Amphetamine | DAT, NET, SERT | Ki: ~0.6 μM (DAT) | Substrate/Releaser | [8] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach to validate target engagement, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the interaction of compounds with the dopamine transporter.
Dopamine Uptake Inhibition Assay
This assay is fundamental for determining the potency of a compound in inhibiting dopamine transport into cells.
Materials:
-
Cells stably or transiently expressing the dopamine transporter (e.g., hDAT-transfected COS-7 cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled dopamine ([³H]DA).
-
Test compounds (e.g., this compound, cocaine) at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Seed the DAT-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: On the day of the experiment, aspirate the culture medium and wash the cells with KRH buffer.
-
Add KRH buffer containing the desired concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Dopamine Uptake: Initiate the uptake reaction by adding a solution of [³H]DA (at a concentration near its Km) to each well.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination and Washing: Terminate the uptake by rapidly aspirating the [³H]DA solution and washing the cells multiple times with ice-cold KRH buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC50) by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
DAT-expressing cells.
-
PBS (Phosphate-Buffered Saline).
-
Test compound (this compound).
-
PCR tubes or a thermal cycler.
-
Lysis buffer with protease inhibitors.
-
Equipment for protein quantification (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents.
-
A primary antibody specific for DAT.
Procedure:
-
Cell Treatment: Treat the DAT-expressing cells with the test compound or vehicle control for a specific duration.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. This creates a "melt curve."
-
Lysis and Centrifugation: After heating, lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble, non-denatured proteins.
-
Western Blotting: Analyze the amount of soluble DAT in the supernatant at each temperature by SDS-PAGE and Western blotting using a DAT-specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the DAT, confirming target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of chronic cocaine administration on [3H]dopamine uptake in the nucleus accumbens, striatum and frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanoxerine | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tesofensine - Wikipedia [en.wikipedia.org]
- 8. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
AC-4-248: Not a Kinase Inhibitor, but a Dopamine Transporter Modulator
Contrary to the inquiry regarding its kinase selectivity profile, the compound AC-4-248 is not a kinase inhibitor. Extensive database searches indicate that this compound is characterized as an atypical non-competitive inhibitor of the dopamine (B1211576) transporter (DAT)[1]. Therefore, a kinase selectivity profile for this compound is not applicable, as it does not belong to the class of molecules that target protein kinases.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of dopamine transport by binding to the dopamine transporter. It is classified as a non-selective inhibitor of the SLC6 family of transporters, with reported IC50 values of 45.5 μM for the human dopamine transporter (hDAT), 96.2 μM for the human serotonin (B10506) transporter (hSERT), and 250 μM for the human norepinephrine (B1679862) transporter (hNET). Its atypical, non-competitive mode of inhibition suggests that it interacts with the transporter in a manner distinct from typical competitive inhibitors, such as cocaine, and has been shown to reduce the potency of cocaine in inhibiting DAT.
Distinction from Kinase-Interacting Compounds
It is important to distinguish this compound from other compounds that may have similar nomenclature but different biological targets. For instance, a compound named AC-4-130 has been identified as a potent inhibitor of the STAT5 SH2 domain[2]. STAT5 (Signal Transducer and Activator of Transcription 5) is a key component of the JAK/STAT signaling pathway, which is heavily reliant on the activity of Janus kinases (JAKs). While AC-4-130 interacts with a kinase-associated pathway, it is a distinct chemical entity from this compound.
Summary of this compound's Profile
| Feature | Description | Reference |
| Compound Name | This compound | |
| Target Class | Solute Carrier (SLC) Transporter | |
| Primary Targets | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | |
| Mechanism of Action | Atypical, non-competitive inhibitor | |
| Reported IC50 Values | hDAT: 45.5 μM, hSERT: 96.2 μM, hNET: 250 μM | [1] |
Experimental Workflow for Target Identification
The process of characterizing a compound like this compound typically involves a series of in vitro and in vivo experiments to determine its biological target and mechanism of action. A generalized workflow for such a process is outlined below.
References
Comparative Guide to Anti-Adenylate Cyclase 4 (ADCY4) Antibodies: A Focus on Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, selecting a highly specific antibody is paramount to generating reliable and reproducible data. This guide provides a comparative overview of commercially available antibodies targeting Adenylate Cyclase 4 (ADCY4), with a special emphasis on available cross-reactivity data and validation protocols. This guide assumes "AC-4-248" refers to an antibody targeting Adenylate Cyclase 4.
Adenylate Cyclase 4 (ADCY4) is a membrane-bound enzyme responsible for synthesizing the second messenger cyclic AMP (cAMP). Given the existence of nine different transmembrane adenylate cyclase isoforms (ADCY1-9), the potential for antibody cross-reactivity is a significant concern. This guide aims to provide researchers with the available data to make an informed decision when selecting an anti-ADCY4 antibody.
Performance Comparison of Commercially Available Anti-ADCY4 Antibodies
A summary of polyclonal antibodies targeting ADCY4 from various suppliers is presented below. While manufacturers provide validation for common applications, specific cross-reactivity data with other adenylate cyclase isoforms is notably absent in the provided datasheets.
| Supplier | Catalog Number | Host | Clonality | Immunogen | Validated Applications | Species Reactivity | Known Cross-Reactivity |
| Novus Biologicals | NBP3-12214 | Rabbit | Polyclonal | Synthetic peptide from rat ADCY4 | WB, IHC, ICC/IF, ELISA | Human, Mouse, Rat | Not specified |
| Thermo Fisher Scientific | PA5-101283 | Rabbit | Polyclonal | Synthetic peptide from human ADCY4 (aa 863-913) | WB, IHC (Paraffin), ICC/IF | Human, Mouse, Rat | Not specified |
| Thermo Fisher Scientific | PAC-401AP | Rabbit | Polyclonal | Synthetic peptide from rat ADCY4 | WB, IHC, ICC/IF, ELISA, IP | Human, Mouse, Rat | Not specified |
| Sigma-Aldrich | HPA048344 (Prestige Antibodies®) | Rabbit | Polyclonal | Recombinant human ADCY4 protein fragment | IHC | Human | Tested against a panel of human proteins, low cross-reactivity reported. Isoform specificity not explicitly stated. |
| Affinity Biosciences | DF3507 | Rabbit | Polyclonal | Synthesized peptide of human ADCY4 | WB, IHC | Human, Mouse, Rat | Not specified |
Note: The performance of antibodies can vary between experiments and laboratories. The information in this table is based on data provided by the suppliers and published research. Independent validation is strongly recommended.
Experimental Data and Validation
One study investigating the role of ADCY4 in breast cancer utilized a polyclonal antibody from Affinity Biosciences (Cat. No. DF3507) for Western Blotting and Immunohistochemistry. The antibody successfully detected ADCY4 in breast cancer cell lines and tumor tissues[1]. However, this study did not include data on the antibody's cross-reactivity with other adenylate cyclase isoforms.
The Prestige Antibody® from Sigma-Aldrich (HPA048344) has been characterized by the Human Protein Atlas project. This involves testing on a wide array of human tissues and a protein array, suggesting a high degree of general specificity. However, specific testing against other ADCY isoforms is not explicitly detailed in the publicly available data.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of an anti-ADCY4 antibody and to rule out cross-reactivity with other adenylate cyclase isoforms, the following experimental workflow is recommended.
Caption: Workflow for validating the specificity and cross-reactivity of an anti-ADCY4 antibody.
Detailed Methodologies
1. Western Blotting:
-
Sample Preparation: Prepare lysates from cells known to express ADCY4, as well as from cell lines engineered to overexpress other adenylate cyclase isoforms (ADCY1, 2, 3, 5, 6, 7, 8, 9).
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-ADCY4 antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A specific antibody should only detect a band at the expected molecular weight for ADCY4 (approximately 120 kDa).
2. Immunohistochemistry (IHC):
-
Tissue Preparation: Use paraffin-embedded tissue sections known to have high and low expression of ADCY4.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Blocking: Block non-specific binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate with the anti-ADCY4 antibody overnight at 4°C.
-
Detection: Use a labeled secondary antibody and a chromogenic substrate (e.g., DAB) to visualize the antibody binding. The staining pattern should be consistent with the known localization of ADCY4.
3. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coating: Coat a 96-well plate with purified recombinant ADCY4 and other ADCY isoform proteins.
-
Blocking: Block the wells to prevent non-specific binding.
-
Primary Antibody Incubation: Add the anti-ADCY4 antibody at various dilutions.
-
Detection: Use a labeled secondary antibody and a colorimetric substrate to measure the extent of antibody binding. The antibody should show significantly higher binding to ADCY4 compared to other isoforms.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the canonical signaling pathway involving adenylate cyclases and a generalized workflow for antibody-based detection.
Caption: Overview of the ADCY4 signaling pathway and a general workflow for its detection using antibodies.
Conclusion and Recommendations
While several commercial antibodies are available for the detection of ADCY4, there is a significant lack of publicly available data on their cross-reactivity with other adenylate cyclase isoforms. For researchers studying ADCY4, it is crucial to independently validate the specificity of their chosen antibody. The experimental workflow outlined in this guide provides a framework for such a validation. When selecting an antibody, researchers should consider those that have been used in peer-reviewed publications and, if possible, those that have been characterized against a broader range of proteins, such as the Prestige Antibodies®. Given the high degree of homology among adenylate cyclase isoforms, relying solely on the manufacturer's datasheet is insufficient for rigorous scientific research.
References
Comparative Analysis of AC-4-248: A Novel Non-Competitive Dopamine Transporter Inhibitor
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the experimental data for AC-4-248, a novel atypical non-competitive inhibitor of the dopamine (B1211576) transporter (DAT). The data is presented alongside other dopamine reuptake inhibitors to offer a clear perspective on its unique pharmacological profile.
This compound has been identified as a novel molecule that interacts with the dopamine transporter, a key protein in regulating dopamine levels in the brain. Unlike traditional competitive inhibitors, this compound exhibits a non-competitive mechanism of action, which may offer a differentiated therapeutic potential. This guide summarizes the available experimental data on this compound and compares it with other well-characterized DAT inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of this compound against the human dopamine (hDAT), serotonin (B10506) (hSERT), and norepinephrine (B1679862) (hNET) transporters has been characterized and is presented in comparison to other DAT inhibitors.
| Compound | hDAT IC50 (µM) | hSERT IC50 (µM) | hNET IC50 (µM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| This compound | 45.5[1] | 96.2[1] | 250[1] | 2.1 | 5.5 |
| GBR12909 | 0.001 | >100 | >100 | >100,000 | >100,000 |
| Benztropine | 0.118[2] | - | - | - | - |
Note: A higher IC50 value indicates lower potency. Selectivity is calculated as the ratio of IC50 for the off-target transporter to the IC50 for hDAT. A higher ratio indicates greater selectivity for hDAT.
Impact on Dopamine Uptake Kinetics
A key differentiator for this compound is its non-competitive inhibition of dopamine uptake. This is evident from its effect on the maximal velocity (Vmax) and the Michaelis constant (Km) of dopamine transport.
| Condition | Vmax (relative units) | Km (µM) | Inhibition Type |
| Vehicle | 100% (normalized) | 1.5 (approx.)[3] | - |
| This compound (64 µM) | Decreased[3] | No significant change[3] | Non-competitive |
| GBR12909 | - | - | Competitive[1] |
| Benztropine | - | - | Atypical/Non-competitive aspects suggested[4][5][6] |
Note: Data for Vmax and Km for GBR12909 and Benztropine under directly comparable conditions were not available in the reviewed literature.
Experimental Protocols
The following outlines the general methodology used in the characterization of this compound and other DAT inhibitors.
Dopamine Uptake Inhibition Assay
This assay is crucial for determining the potency (IC50) of a compound in inhibiting dopamine transport into cells.
-
Cell Culture and Transfection: COS-7 cells are cultured and transiently transfected with the gene encoding the human dopamine transporter (hDAT). This allows the cells to express the transporter protein on their surface.[7]
-
Cell Plating: The transfected cells are plated in 96-well plates at a specific density and allowed to adhere and grow for 48 hours.[7]
-
Compound Incubation: On the day of the experiment, the cell culture medium is replaced with a buffer solution. The cells are then pre-incubated with various concentrations of the test compound (e.g., this compound) for a short period.[7]
-
Dopamine Uptake: A solution containing a fixed concentration of radiolabeled dopamine (e.g., [3H]dopamine) is added to the wells to initiate the uptake process. The incubation is carried out for a precise duration, typically 10 minutes.[7]
-
Termination and Measurement: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabeled dopamine. A scintillation cocktail is then added to each well, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.[7]
-
Data Analysis: The amount of dopamine uptake is plotted against the concentration of the inhibitor. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces dopamine uptake by 50%.
Dopamine Uptake Kinetics (Vmax and Km) Assay
This assay determines the mechanism of inhibition (e.g., competitive, non-competitive).
The protocol is similar to the uptake inhibition assay, with a key difference in step 4. Instead of a fixed concentration of radiolabeled dopamine, a range of concentrations is used, both in the presence and absence of a fixed concentration of the inhibitor (e.g., 64 µM this compound). By measuring the initial rate of dopamine uptake at each concentration, a Michaelis-Menten plot is generated. From this plot, the Vmax (maximum rate of transport) and Km (substrate concentration at half-maximal velocity) can be determined. A decrease in Vmax with no significant change in Km is characteristic of non-competitive inhibition.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key biological process and experimental procedure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzatropine - Wikipedia [en.wikipedia.org]
- 6. The atypical stimulant and nootropic modafinil interacts with the dopamine transporter in a different manner than classical cocaine-like inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of a Novel Therapeutic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent validation of a hypothetical therapeutic agent, AC-4-248. As the specific mechanism of this compound is not publicly disclosed, this document outlines comparative validation strategies for two distinct and highly relevant oncological targets: mutant p53 (specifically the R248Q/W hotspot mutation) and CD248 (Endosialin/TEM1) . The methodologies and data presented are based on established independent validation studies for known inhibitors of these targets, offering a blueprint for assessing the performance of a new chemical entity like this compound.
Section 1: Comparative Analysis of Therapeutic Agents
This section provides a quantitative comparison of existing therapeutic agents that target either mutant p53 or CD248. These tables are designed to serve as a benchmark for evaluating the performance of a novel compound.
Table 1: Performance of Mutant p53 Reactivating Compounds
| Compound | Target Mutant p53 | Assay Type | Potency (IC50/EC50) | Cell Line(s) | Reference |
| APR-246 (Eprenetapopt) | R175H, R273H, etc. | Cell Viability | ~250 nM (in cells with WT-p53 introduced) | PANC-28 | [1] |
| R175H | Cell Viability | ~10 µM | HNSCC cells | [2] | |
| NSC319726 (ZMC1) | R175H | Growth Inhibition | 8 nM | Fibroblasts expressing p53R175 | [3] |
| R248W | Growth Inhibition | >100-fold less sensitive than R175H | OVCAR3 | [4] |
Table 2: Performance of CD248-Targeted Biologics
| Therapeutic Agent | Target | Assay Type | Potency (EC50/Kd) | Target Cells | Reference |
| Ontuxizumab (MORAb-004) | Human CD248 | ELISA Binding | EC50: 3.164 ng/mL | Immobilized human CD248 protein | [5] |
| Human CD248 | Internalization Assay | Dose-dependent reduction of surface CD248 (46% at 100 µg/mL) | Human pericytes | [5] | |
| Anti-CD248 CAR-T Cells | Mouse/Human CD248 | In vitro Cytotoxicity | E:T ratio-dependent killing (quantitative data varies by study) | Endosialin+ cells | [6][7] |
Section 2: Detailed Experimental Protocols
This section provides detailed methodologies for key experiments crucial for validating the mechanism of action of a compound targeting either mutant p53 or CD248.
Protocol for Mutant p53 Conformation-Specific Immunoprecipitation
This protocol is designed to determine if a compound can restore a wild-type (WT) conformation to a mutant p53 protein.
Materials:
-
Cell lines expressing endogenous mutant p53 (e.g., TOV112D for R175H, OVCAR3 for R248W).
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO).
-
Cell lysis buffer (RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors).
-
Conformation-specific p53 antibodies:
-
PAb1620 (recognizes WT-folded p53).
-
PAb240 (recognizes mutant, unfolded p53).
-
-
General p53 antibody for total p53 detection (e.g., DO-1 or FL393).
-
Protein A/G magnetic beads or sepharose beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents.
Procedure:
-
Cell Treatment: Culture mutant p53-expressing cells to 70-80% confluency. Treat cells with the test compound at various concentrations or a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Normalize the protein amount for all samples (e.g., 500-1000 µg of total protein).
-
Add 2-5 µg of conformation-specific antibody (PAb1620 or PAb240) to each sample.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes: Add 30-50 µL of a 50% slurry of protein A/G beads to each sample. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature. Neutralize the eluate with neutralization buffer.
-
Western Blot Analysis: Add Laemmli sample buffer to the eluates, boil, and resolve the proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with a total p53 antibody (e.g., DO-1 or FL393) to detect the immunoprecipitated p53. An increase in the PAb1620-precipitated p53 and a decrease in the PAb240-precipitated p53 would indicate a conformational shift to a more WT-like state.[8]
Protocol for Luciferase-Based CAR-T Cell Cytotoxicity Assay
This protocol provides a quantitative method to assess the cytotoxic potential of CAR-T cells targeting a specific surface antigen, such as CD248.
Materials:
-
Target cells stably expressing the antigen of interest (e.g., CD248) and a luciferase reporter gene (e.g., Firefly or NanoLuc).
-
Effector CAR-T cells (e.g., anti-CD248 CAR-T cells) and control T cells (e.g., non-transduced T cells or CAR-T cells with an irrelevant target).
-
Complete cell culture medium.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer plate reader.
Procedure:
-
Target Cell Seeding: Seed the luciferase-expressing target cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 4-6 hours or overnight to allow adherence (if applicable).
-
Effector Cell Addition:
-
Prepare serial dilutions of effector CAR-T cells and control T cells to achieve various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2:1, 1:1, 0.5:1).
-
Add 100 µL of the effector cell suspension to the appropriate wells containing the target cells.
-
Include control wells with target cells only (for maximum luminescence) and target cells with a lysis agent like Triton X-100 (for background luminescence).
-
-
Co-incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time course (e.g., 4, 24, 48, and 72 hours).
-
Luminescence Measurement:
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each E:T ratio using the following formula: % Specific Lysis = 100 x (Luminescence(Target only) - Luminescence(Sample)) / (Luminescence(Target only) - Luminescence(Background))
-
Plot the % specific lysis against the E:T ratio to generate a dose-response curve.[9][10][11]
-
Section 3: Visualizing Mechanisms and Workflows
This section provides diagrams generated using Graphviz to illustrate key signaling pathways and experimental workflows.
Signaling Pathway of Mutant p53 Reactivation
Caption: Proposed mechanism of mutant p53 reactivation by a hypothetical agent.
Workflow for CAR-T Cell Cytotoxicity Assay
Caption: Experimental workflow for a luciferase-based CAR-T cytotoxicity assay.
Logical Relationship for Independent Validation
Caption: Logical flow for the independent validation of a therapeutic agent.
References
- 1. APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openworks.mdanderson.org [openworks.mdanderson.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the activated microenvironment with endosialin (CD248)-directed CAR-T cells ablates perivascular cells to impair tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Ex Vivo CAR-T Cell-Mediated Cytotoxicity Assay through Multimodality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
AC-4-248: A Novel Atypical Dopamine Transporter Inhibitor with Therapeutic Potential
A comprehensive review and meta-analysis of the atypical non-competitive dopamine (B1211576) transporter (DAT) inhibitor, AC-4-248, reveals a promising candidate for the development of therapeutics for substance use disorders. This guide provides a detailed comparison of this compound with other DAT inhibitors, supported by experimental data, and outlines the key signaling pathways involved.
This compound has been identified as an atypical, non-competitive inhibitor of the dopamine transporter (DAT). It distinguishes itself from typical DAT inhibitors, such as cocaine, by its unique mechanism of action and potentially reduced abuse liability. Research indicates that this compound binds to the dopamine transporter and locks it in an outward-open conformation, thereby preventing the reuptake of dopamine from the synaptic cleft.[1]
Comparative Analysis of DAT Inhibitors
To provide a clear comparison of this compound's performance against other well-known DAT inhibitors, the following table summarizes their in vitro inhibition data. The data includes the half-maximal inhibitory concentration (IC50) for the human dopamine transporter (hDAT), human serotonin (B10506) transporter (hSERT), and human norepinephrine (B1679862) transporter (hNET).
| Compound | Type | hDAT IC50 (µM) | hSERT IC50 (µM) | hNET IC50 (µM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| This compound | Atypical Non-competitive | 45.5 | 96.2 | 250 | 2.1 | 5.5 |
| Cocaine | Typical Competitive | 0.2 - 0.5 | 0.3 - 0.8 | 0.2 - 0.6 | ~1 | ~1 |
| Benztropine | Atypical | 0.02 - 0.05 | 2 - 5 | 1 - 3 | ~100 | ~50 |
| Modafinil | Atypical | 3 - 10 | >100 | >100 | >10 | >10 |
| GBR 12909 | Atypical | 0.001 - 0.005 | 1 - 5 | 0.1 - 0.5 | ~1000 | ~100 |
Note: IC50 values for cocaine, benztropine, modafinil, and GBR 12909 are compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Methodologies
The following sections detail the key experimental protocols used to characterize this compound and other DAT inhibitors.
In Vitro Dopamine Transporter Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the human dopamine, serotonin, and norepinephrine transporters.
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the respective human transporter (hDAT, hSERT, or hNET).
Protocol:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to 80-90% confluency. On the day of the assay, the culture medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibition Assay: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for 10-20 minutes at 37°C.
-
Substrate Addition: A mixture of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET) and a non-radiolabeled substrate is added to each well to initiate the uptake reaction.
-
Incubation and Termination: The uptake reaction is allowed to proceed for a short period (typically 5-10 minutes) at 37°C and is then terminated by rapidly washing the cells with ice-cold KRH buffer.
-
Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution structure of the dopamine transporter in complex with a ligand.
Methodology:
-
Protein Expression and Purification: The dopamine transporter (in the case of this compound, the Drosophila melanogaster DAT was used) is expressed in a suitable cell system (e.g., insect or mammalian cells) and purified using affinity chromatography.[1]
-
Complex Formation: The purified DAT is incubated with the ligand of interest (e.g., this compound) to allow for complex formation.
-
Grid Preparation: A small volume of the protein-ligand complex is applied to a cryo-EM grid, which is then rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) are collected.
-
Image Processing and 3D Reconstruction: The collected micrographs are processed to select individual particle images, which are then aligned and averaged to generate a high-resolution three-dimensional reconstruction of the DAT-ligand complex.
-
Model Building and Refinement: An atomic model of the protein-ligand complex is built into the cryo-EM density map and refined to fit the data.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of dopamine transport and its inhibition by typical and atypical inhibitors.
The dopamine transporter facilitates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process is coupled to the co-transport of sodium and chloride ions down their electrochemical gradients. The transporter cycles through several conformational states: an outward-open state that binds dopamine and ions from the extracellular space, an occluded state where the substrate is bound but inaccessible from either side, and an inward-open state that releases the substrate into the cytoplasm.
Typical competitive inhibitors like cocaine directly compete with dopamine for binding to the orthosteric site of the transporter in its outward-open conformation. In contrast, the atypical non-competitive inhibitor this compound binds to the transporter and stabilizes it in an outward-open conformation, thereby preventing the conformational changes necessary for dopamine translocation.[1] This allosteric mechanism may contribute to its different pharmacological profile compared to cocaine.
The development and characterization of novel DAT inhibitors like this compound follow a structured workflow. Initial in vitro studies determine the binding affinity and functional potency of the compounds. Structural biology techniques such as cryo-EM provide insights into the molecular mechanism of action. Promising candidates then advance to in vivo studies in animal models to assess their behavioral effects, pharmacokinetics, and pharmacodynamics. This comprehensive evaluation is crucial for identifying potential therapeutic agents with improved efficacy and safety profiles.
References
Safety Operating Guide
Proper Disposal Procedures for AC-4-248: An Essential Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of research chemicals are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for AC-4-248, a research chemical identified as an atypical non-competitive dopamine (B1211576) transporter (DAT) inhibitor.
Important Notice: A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following procedures are based on general best practices for the disposal of research-grade chemicals, particularly considering its classification as a chlorinated heterocyclic compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to conduct a formal risk assessment before handling this compound.
Immediate Safety and Handling
Due to the limited availability of specific safety data, this compound should be handled with a high degree of caution within a controlled laboratory setting.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves, and safety goggles with side shields, is mandatory when handling this compound.
-
Ventilation: All work with this compound should be performed in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.
-
Avoid Contact: Direct contact with the skin, eyes, and clothing must be avoided. In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.
-
Ingestion and Inhalation: Accidental ingestion and inhalation should be strictly avoided. If either occurs, seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the principles of hazardous waste management.
-
Waste Classification and Segregation:
-
This compound waste is to be treated as hazardous chemical waste.
-
This waste must be segregated from non-hazardous materials and other incompatible chemical waste streams.
-
Given its chemical structure, it should be categorized as halogenated organic waste .
-
-
Waste Containerization:
-
Utilize a designated, leak-proof, and clearly labeled waste container that is chemically compatible with the compound.
-
The container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: N-(3-(6-chloro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)propyl)butyramide
-
The identifier: this compound
-
Anticipated hazards (e.g., "Toxic," "Irritant" – these should be assumed in the absence of specific data).
-
The date when waste was first added to the container.
-
-
-
Waste Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.
-
The container should remain closed at all times except when waste is being added.
-
Do not commingle this compound waste with other chemical waste unless explicitly approved by your institution's EHS guidelines.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1]
-
Summary of Key Information
| Property | Details |
| Identifier | This compound |
| Chemical Name | N-(3-(6-chloro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)propyl)butyramide |
| Chemical Class | Chlorinated Heterocyclic Compound; Butyramide Derivative |
| Primary Use | Research Chemical; Atypical Non-Competitive Dopamine Transporter (DAT) Inhibitor |
| Safety Data Sheet (SDS) | Not Publicly Available |
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound in the absence of a specific SDS.
References
Essential Safety and Handling Protocols for AC-4-248
Important Notice: The identifier "AC-4-248" does not correspond to a publicly documented chemical substance based on extensive searches of chemical safety databases and scientific literature. This document provides generalized safety guidance for handling unknown chemical compounds in a research and development setting. Researchers, scientists, and drug development professionals must make every effort to accurately identify any unknown substance before handling. The following information should be treated as a baseline for good laboratory practice and not as a substitute for substance-specific safety data.
Immediate Actions and Preliminary Hazard Assessment
Before handling any uncharacterized substance, a thorough risk assessment is mandatory. The following workflow outlines the initial steps to be taken:
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